3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Overview
Description
The compound “3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a methoxyphenyl group, a sulfonyl group, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its size and electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the sulfonyl group could participate in reactions involving sulfur-oxygen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present and their arrangement in the molecule .Scientific Research Applications
Biological Activities and Potential Therapeutic Applications
- Antibacterial and Antifungal Activity : Some derivatives of 1,3,4-oxadiazoles have been studied for their antibacterial and antifungal activities. Compounds like 2-[[α-(4-substitutedbenzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles showed effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Kocabalkanli, Ateş, & Ötük, 2001).
- Carbonic Anhydrase Inhibitors : Bromophenol derivatives, including 1,3,4-oxadiazole compounds, have been evaluated for their potential as carbonic anhydrase inhibitors. This could be significant in developing treatments for conditions where the regulation of pH is crucial (Akbaba et al., 2013).
Physical and Chemical Properties
- Optical and Luminescence Characteristics : Compounds like 5-aryl-3-methyl-1,2,4-oxadiazoles and their complexes with Zinc(II) and Copper(II) exhibit luminescence, making them of interest in optoelectronics and as potential materials for optical applications (Mikhailov et al., 2016).
- Corrosion Inhibition : Derivatives of 1,3,4-oxadiazoles have been investigated as corrosion inhibitors for metals, which could have significant industrial applications. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated for its efficiency in inhibiting steel corrosion in acidic media (Bouklah et al., 2006).
Agricultural Applications
- Plant Disease Control : Sulfone derivatives containing 1,3,4-oxadiazole moieties have been shown to inhibit tobacco bacterial wilt, suggesting potential use in agriculture as bactericides (Xu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-22-11-6-8-12(9-7-11)24(20,21)10-15-18-16(19-23-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOKSBFYUVODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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